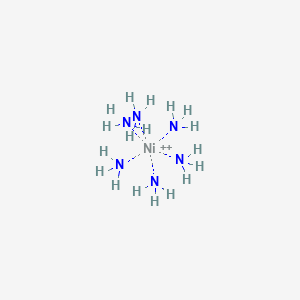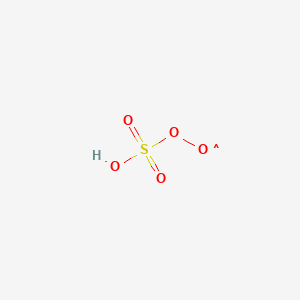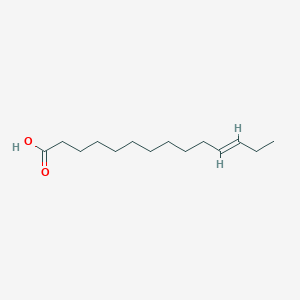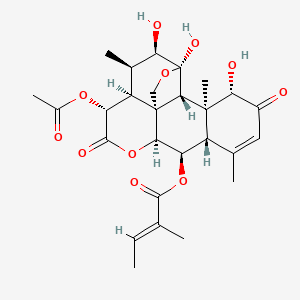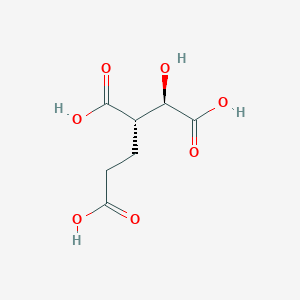
(1R,2S)-1-hydroxybutane-1,2,4-tricarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-homoisocitric acid is a homoisocitric acid. It is a conjugate acid of a (-)-homoisocitrate(3-).
科学的研究の応用
Stereocontrolled Synthesis
(1R,2S)-1-hydroxybutane-1,2,4-tricarboxylic acid and its derivatives play a significant role in stereocontrolled synthesis. For instance, Darley et al. (2003) discuss the stereocontrolled synthesis of (2R,3S)-2-methylisocitrate, a central intermediate in the methylcitrate cycle in bacteria and fungi, starting from lactic acid. This demonstrates the acid's importance in synthesizing biologically active isomers for microbiological studies (Darley, Selmer, Clegg, Harrington, Buckel, & Golding, 2003).
Hydrolysis Studies
Finn et al. (1984) identified 1-Amino-4-hydroxybutan-2-one as a major product from the hydrolysis of clavulanic acid in various solutions, indicating the potential for this compound in understanding hydrolysis mechanisms of complex organic compounds (Finn, Harris, Hunt, & Zomaya, 1984).
Malic Acid Production
Dai et al. (2018) highlight the role of malic acid, closely related to this compound, in industrial applications. Malic acid is used as a precursor for chemicals in the food, pharmaceutical, and chemical industries, with biological production routes such as fermentation becoming increasingly significant (Dai, Zhou, Zhang, Gu, Yang, Zhang, Dong, Ma, Fang, & Jiang, 2018).
Analysis in Medical Diagnostics
Podebrad et al. (1999) describe the use of methylcitric acid (structurally similar to this compound) in diagnosing metabolic diseases. They highlight its role as a diagnostic marker in conditions such as propionic acidemia and methylmalonic aciduria, using enantioselective multidimensional gas chromatography-mass spectrometry for analysis (Podebrad, Heil, Scharrer, Feldmer, Schulte-Mäter, Mosandl, Sewell, & Böhles, 1999).
特性
分子式 |
C7H10O7 |
|---|---|
分子量 |
206.15 g/mol |
IUPAC名 |
(1R,2S)-1-hydroxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/t3-,5+/m0/s1 |
InChIキー |
OEJZZCGRGVFWHK-WVZVXSGGSA-N |
異性体SMILES |
C(CC(=O)O)[C@@H]([C@H](C(=O)O)O)C(=O)O |
正規SMILES |
C(CC(=O)O)C(C(C(=O)O)O)C(=O)O |
同義語 |
1-hydroxy-1,2,4-butanetricarboxylic acid homoisocitrate homoisocitric acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




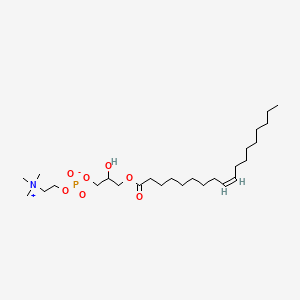


![1-[4-[(E)-2-[4-[(E)-2-(4-pyridin-1-ium-1-ylphenyl)ethenyl]phenyl]ethenyl]phenyl]pyridin-1-ium](/img/structure/B1235029.png)


